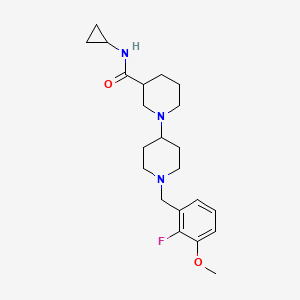![molecular formula C16H24N2O2 B5339695 ethyl [3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetate](/img/structure/B5339695.png)
ethyl [3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl [3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetate, also known as EMMPA, is a chemical compound that belongs to the class of piperazine derivatives. The compound is widely used in scientific research due to its unique properties and potential applications.
作用机制
The mechanism of action of ethyl [3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetate is not fully understood. However, it is believed that the compound acts as a modulator of the GABAergic system in the brain. This compound has been found to enhance the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the brain. This leads to a reduction in anxiety, depression, and other psychiatric symptoms.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been shown to increase the levels of GABA in the brain, which leads to a reduction in anxiety and depression. This compound has also been found to increase the levels of dopamine and serotonin, which are neurotransmitters that play a crucial role in regulating mood and behavior.
实验室实验的优点和局限性
Ethyl [3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetate has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. This compound is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one limitation of this compound is that it is not very water-soluble, which can make it difficult to administer in certain experiments.
未来方向
There are several potential future directions for research on ethyl [3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetate. One area of interest is the development of new this compound derivatives with improved properties and efficacy. Another area of interest is the study of this compound in combination with other drugs for the treatment of psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Conclusion:
In conclusion, this compound is a unique and promising compound that has potential applications in various scientific fields. The compound exhibits anticonvulsant, antidepressant, and anxiolytic properties, and has been studied for its potential use in the treatment of schizophrenia and other psychiatric disorders. This compound is relatively easy to synthesize and purify, and has several advantages for lab experiments. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the future.
合成方法
Ethyl [3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetate can be synthesized by the reaction of 1-benzyl-4-piperidone with 4-methylphenylhydrazine in the presence of ethyl chloroacetate. The reaction yields this compound as a white crystalline solid with a melting point of 129-131°C. The purity of the compound can be confirmed using analytical techniques such as NMR and HPLC.
科学研究应用
Ethyl [3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetate has been extensively studied for its potential applications in various scientific fields. The compound has been found to exhibit anticonvulsant, antidepressant, and anxiolytic properties. This compound has also been studied for its potential use in the treatment of schizophrenia and other psychiatric disorders.
属性
IUPAC Name |
ethyl 2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-4-20-16(19)12-17-9-10-18(14(3)11-17)15-7-5-13(2)6-8-15/h5-8,14H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUDYAHCRCLJJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(C(C1)C)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

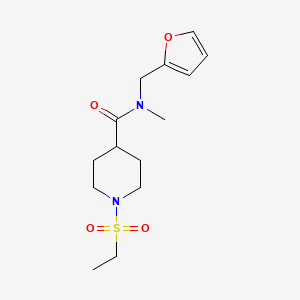
![N-benzyl-N-(2-phenylethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5339630.png)
![N~2~-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-D-alaninamide](/img/structure/B5339632.png)
![N-[1-(2-methylphenyl)propyl]propanamide](/img/structure/B5339637.png)
![1-methyl-5-phenyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5339649.png)
![N-(2-hydroxyphenyl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5339654.png)
![4-benzoyl-1-[2-(diethylamino)ethyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5339660.png)
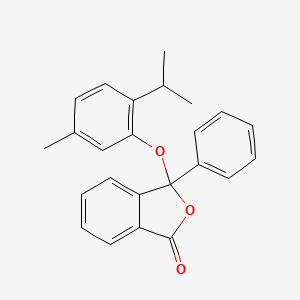
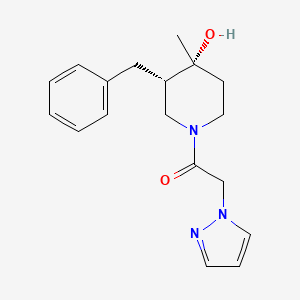
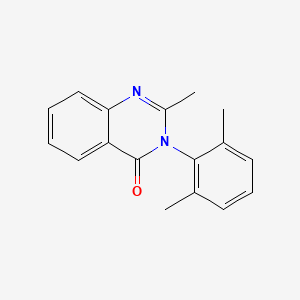

![6-{[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-N-(3-pyridin-2-ylpropyl)nicotinamide](/img/structure/B5339677.png)
![2-{1-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]-2-piperidinyl}pyridine](/img/structure/B5339679.png)
